Cabamiquine

Beschreibung

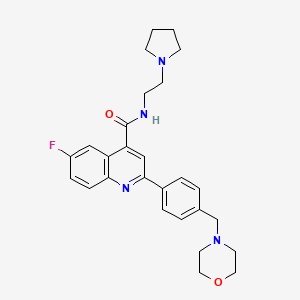

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUHBSJOJMZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469439-69-7 | |

| Record name | M-5717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CABAMIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cabamiquine's activity against different Plasmodium life cycle stages

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cabamiquine (formerly known as M5717 or DDD107498) is a novel quinoline-4-carboxamide derivative antimalarial agent with a unique mechanism of action, demonstrating potent activity against multiple stages of the Plasmodium falciparum life cycle.[1][2] This potent activity, coupled with a long half-life of over 150 hours, positions this compound as a promising candidate for both treatment and chemoprevention of malaria, potentially as a single-dose monthly regimen.[1][3] This technical guide provides an in-depth overview of this compound's activity against the various life cycle stages of Plasmodium, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its antiplasmodial effect by inhibiting protein synthesis.[2][4][5] Its specific molecular target is the eukaryotic translation elongation factor 2 (eEF2), which is crucial for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[1][3] By binding to P. falciparum eEF2, this compound effectively stalls this process, leading to parasite death.[3]

Mechanism of action of this compound.

Activity Against Plasmodium Life Cycle Stages

This compound demonstrates activity against the liver, blood, and transmissible stages of the Plasmodium parasite.[2][6][7]

Liver Stage (Exo-erythrocytic Stage)

This compound exhibits potent causal prophylactic activity, effectively targeting the asymptomatic liver stage of Plasmodium infection and preventing the development of blood-stage parasitemia.[3][4][8] Clinical studies have shown that this compound is more potent in the liver stage compared to the blood stage.[9]

Quantitative Data: Liver Stage Activity

| Study Type | Organism | Dosage | Efficacy | Reference |

| Controlled Human Malaria Infection (CHMI) | P. falciparum | 30 mg (single oral dose) | Median time to parasitemia prolonged to 15 days (vs. 10 days for placebo) | [3][6] |

| CHMI | P. falciparum | 60 mg (single oral dose) | Median time to parasitemia prolonged to 22 days (vs. 10 days for placebo) | [3][6] |

| CHMI | P. falciparum | 80 mg (single oral dose) | Median time to parasitemia prolonged to 24 days (vs. 10 days for placebo) | [3][6] |

| CHMI | P. falciparum | ≥100 mg (single oral dose) | 100% protection against parasitemia (early and late liver stages) | [3][6] |

| In vivo (mouse model) | P. berghei | 1.5 mg/kg (in combination with ganaplacide) | Curative, no liver or blood stage parasites detected | [4] |

Blood Stage (Erythrocytic Stage)

This compound is also active against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria.[3][10] It has demonstrated efficacy against both laboratory strains and clinical isolates of P. falciparum, as well as other Plasmodium species like P. ovale and P. malariae.[2][11]

Quantitative Data: Blood Stage Activity

| Assay Type | Organism/Strain | Parameter | Value | Reference |

| In vitro | P. falciparum (IBSM population) | MICb | 7.12 ng/mL (95% CI: 6.26–7.88 ng/mL) | [9] |

| In vitro | P. falciparum (SpzCh population) | MICb | 1.28 ng/mL (95% CI: 1.12–1.43 ng/mL) | [9] |

| Ex vivo | P. malariae clinical isolates | Susceptibility | Less susceptible than P. falciparum (p = 0.001) | [2][7] |

| Ex vivo | P. ovale clinical isolates | Susceptibility | No significant difference compared to P. falciparum | [2][7] |

| In vitro | P. falciparum 3D7 WT | EC50 (post-drug exposure) | 170-191 fold increase in resistant mutants | [12] |

MICb: Blood stage minimum inhibitory concentration

Transmission Stage (Gametocytes)

This compound has shown potential for transmission-blocking activity by inhibiting the formation of gametocytes, the sexual stage of the parasite that is transmitted to mosquitoes.[1][13][14] This activity is crucial for malaria elimination efforts as it can interrupt the cycle of transmission.[15]

Experimental Protocols

Controlled Human Malaria Infection (CHMI) for Liver Stage Activity

This protocol assesses the causal chemoprophylactic activity of a drug candidate.

Workflow for a CHMI study.

Methodology:

-

Participant Enrollment: Healthy, malaria-naive adult volunteers are enrolled in the study.[3]

-

Randomization: Participants are randomly assigned to receive either this compound at various single oral doses (e.g., 30 mg, 60 mg, 80 mg, 100 mg, 200 mg) or a matching placebo in a double-blind manner.[3]

-

Sporozoite Challenge: All participants receive a direct venous inoculation (DVI) of P. falciparum sporozoites.[3]

-

Drug Administration: A single oral dose of this compound or placebo is administered at a specified time point relative to the sporozoite challenge, targeting either early (e.g., 2 hours post-inoculation) or late (e.g., 96 hours post-inoculation) liver-stage parasites.[3]

-

Monitoring and Endpoint: Participants are monitored for the development of blood-stage parasitemia for up to 28 days. The primary endpoint is the number of participants who develop parasitemia, with time to parasitemia also being a key measure.[3]

In Vitro Susceptibility Assays for Blood Stage Activity

These assays determine the concentration of a drug that inhibits parasite growth.

Workflow for in vitro susceptibility testing.

Methodology:

-

Parasite Culture: P. falciparum laboratory strains or immediate ex vivo (IEV) clinical isolates are cultured in vitro.[10][16]

-

Drug Preparation and Addition: this compound is dissolved (e.g., in DMSO) and serially diluted. These dilutions are added to the parasite cultures in 96-well plates.[16]

-

Incubation: The plates are incubated under standard parasite culture conditions for a specified duration, typically 72 hours.[11]

-

Growth Assessment: Parasite viability and growth are assessed using various methods, such as SYBR Green-based fluorescence assays or MitoTracker staining.[10][17]

-

Data Analysis: The drug concentration that inhibits 50% of parasite growth (EC50 or IC50) is determined by fitting the dose-response data to a suitable model.[11]

Conclusion

This compound is a potent, multi-stage antimalarial with a novel mechanism of action. Its strong causal prophylactic activity against liver-stage parasites and its efficacy against blood-stage parasites, including those of different Plasmodium species, make it a highly promising candidate for both the prevention and treatment of malaria. Further development and clinical trials, particularly in combination therapies to mitigate the risk of resistance, are warranted to fully realize its potential in the global effort to control and eliminate malaria.[2][7][8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. Causal chemoprophylactic activity of this compound against Plasmodium falciparum in a controlled human malaria infection: a randomised, double-blind, placebo-controlled study in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Propensity of selecting mutant parasites for the antimalarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transmission-blocking drugs for malaria elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Structural Blueprint of a Novel Antimalarial: An In-depth Guide to the Structure-Activity Relationship of Cabamiquine Derivatives

For Immediate Release

[City, State] – In the ongoing battle against malaria, a disease that continues to exact a heavy toll on global health, the scientific community is in a perpetual search for novel therapeutic agents that can overcome existing drug resistance. Cabamiquine, a promising antimalarial candidate, has emerged as a beacon of hope. This technical guide delves into the core of its potential, offering researchers, scientists, and drug development professionals a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. By understanding how molecular modifications influence biological activity, we can pave the way for the rational design of more potent and effective antimalarial drugs.

This compound and its analogs belong to the 4-quinolone-3-carboxylic acid class of compounds. While specific SAR studies on a wide range of this compound derivatives are emerging, a wealth of knowledge can be gleaned from structurally related quinolones, particularly the endochin-like quinolones (ELQs), which share a similar scaffold and mechanism of action. This guide synthesizes available data to present a coherent picture of the key structural features governing the antimalarial potency of this chemical class.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from studies on 4-oxo-3-carboxyl quinolones and related analogs, providing insights into the impact of various substituents on their antiplasmodial activity.

Table 1: Influence of Substituents at the 3-Position of the Quinolone Core

| Compound | R3 Group | EC50 (μM) vs. K1 Strain | EC50 (μM) vs. 3D7 Strain |

| 7 | -COOEt | ~0.25 | ~0.25 |

| 22a | -COOH | > 10 | > 10 |

| 23a | -CONH2 | > 10 | > 10 |

| 20 | -COCH3 | ~2.25 | ~2.25 |

Data extracted from a study on 4-oxo-3-carboxyl quinolones. The K1 strain is chloroquine-resistant, and the 3D7 strain is chloroquine-sensitive.[1]

Table 2: Effect of Modifications at the 4-Position and N-Alkylation

| Compound | Modification | EC50 (μM) vs. K1 Strain | EC50 (μM) vs. 3D7 Strain |

| 7 | 4-keto | ~0.25 | ~0.25 |

| 24a | 4-methoxy | ~0.5 - 0.75 | ~0.5 - 0.75 |

| N-ethylated 7 | N-ethyl | > 10 | > 10 |

This table illustrates that the 4-keto group is important for activity, and N-alkylation is detrimental.[1]

Table 3: Activity of Endochin-Like Quinolones (ELQs) with Trifluoroalkyl Moieties

| Compound | Description | IC50 (nM) vs. D6 Strain | IC50 (nM) vs. Dd2 Strain |

| 4 | Unsubstituted at 3-position | ~2100 | ~2100 |

| 7 | 3-(6,6,6-trifluorohexyl) | ~30 | ~30 |

This data highlights the significant enhancement in potency with the introduction of a trifluoroalkyl group at the 3-position. The D6 clone is chloroquine-sensitive, while the Dd2 clone is multidrug-resistant.[2]

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound and related quinolones primarily exert their antimalarial effect by inhibiting the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III).[2][3] This disruption of cellular respiration is catastrophic for the parasite, leading to its death. The proposed mechanism underscores the importance of developing compounds that can selectively inhibit the parasite's cytochrome bc1 complex over the host's.

Figure 1: Proposed mechanism of action for this compound derivatives.

Key Structure-Activity Relationship Insights

Based on the available data for 4-quinolone-3-carboxylic acid derivatives, several key SAR trends can be identified:

-

The 3-Carboxyl Group: The nature of the substituent at the 3-position is critical. An ester group (e.g., -COOEt) confers potent activity, while a free carboxylic acid (-COOH) or an amide (-CONH2) leads to a significant loss of potency.[1] This suggests that the ester may act as a prodrug or that its steric and electronic properties are optimal for binding to the target.

-

The 4-Keto Group: The ketone at the 4-position appears to be crucial for antimalarial activity. Its replacement with a methoxy group results in a noticeable decrease in potency.[1]

-

N1-Position: Alkylation at the N1-position of the quinolone ring is detrimental to activity, with an N-ethyl derivative showing no activity.[1] This indicates that an unsubstituted N-H may be important for hydrogen bonding or to avoid steric hindrance in the binding pocket.

-

Substituents on the Benzenoid Ring: While not extensively detailed for this compound itself, studies on other quinolones suggest that substituents on the fused benzene ring can significantly influence activity and pharmacokinetic properties.

-

The 3-Position Side Chain: The introduction of an extended trifluoroalkyl side chain at the 3-position dramatically enhances antiplasmodial activity, as seen in the "endochin-like quinolones" (ELQs).[2] This highlights the potential for significant potency gains by exploring modifications at this position in this compound analogs.

Experimental Protocols

To facilitate further research and validation, this section outlines the general methodologies employed in the synthesis and biological evaluation of 4-quinolone derivatives, as described in the cited literature.

General Synthesis of 4-Quinolone-3-Carboxylic Acid Esters

The synthesis of the 4-quinolone scaffold often employs the Gould-Jacobs reaction. The general workflow is as follows:

Figure 2: General synthetic workflow for 4-quinolone-3-carboxylic acid esters.

Detailed Steps:

-

Condensation: A substituted aniline is reacted with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate) to form an intermediate. This reaction is typically carried out by heating the reactants.

-

Thermal Cyclization: The intermediate is then subjected to high temperatures, often in a high-boiling solvent like Dowtherm A, to induce cyclization and form the 4-hydroxy-3-carbethoxyquinoline core.

-

Further Modifications: The resulting quinolone scaffold can then be further modified at various positions to generate a library of derivatives.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the synthesized compounds against Plasmodium falciparum is a critical step in the evaluation process. A common method is the SYBR Green I-based fluorescence assay.

Protocol Outline:

-

Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.

-

Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

-

Assay Plate Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and then added to 96-well plates containing the serially diluted compounds.

-

Incubation: The plates are incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained with SYBR Green I dye.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50 or EC50) values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions and Conclusion

The structure-activity relationship of this compound derivatives presents a fertile ground for the discovery of next-generation antimalarials. The insights gathered from related 4-quinolone-3-carboxylic acids provide a strong foundation for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Systematic modification of the this compound scaffold to build a comprehensive SAR library.

-

Exploration of diverse substituents at the 3-position to optimize target engagement.

-

In-depth investigation of the role of substituents on the benzenoid ring to fine-tune activity and ADME properties.

-

Co-crystallization studies of active analogs with the parasite cytochrome bc1 complex to elucidate the precise binding mode and guide further design efforts.

By leveraging the principles of medicinal chemistry and a deep understanding of the SAR, the scientific community can unlock the full potential of the this compound scaffold and contribute to the development of new and effective treatments for malaria.

References

The Pharmacological Profile of Cabamiquine: An In-depth Technical Guide for Antimalarial Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabamiquine (formerly known as M5717 or DDD107498) is a novel, first-in-class antimalarial candidate with a unique mechanism of action, targeting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] This compound exhibits potent activity against multiple stages of the malaria parasite's life cycle, including the liver and blood stages, positioning it as a promising tool for both treatment and chemoprevention.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies for the principal assays used to characterize its antimalarial activity, quantitative data presented in structured tables, and visualizations of its mechanism of action and experimental workflows.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action.[7] this compound, a quinoline derivative, has emerged as a promising candidate, demonstrating potent, multistage activity.[8][9] Its primary target is the parasite's protein synthesis machinery, specifically PfEF2, an enzyme essential for the translocation of the ribosome along mRNA during protein synthesis.[1][6] This distinct mechanism of action suggests a low probability of cross-resistance with existing antimalarial drugs.[10][11]

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting protein synthesis in the Plasmodium parasite.[7][8][9][10][11] It specifically targets the eukaryotic elongation factor 2 (eEF2), a crucial protein involved in the elongation phase of translation.[1][6][12] By binding to PfEF2, this compound stalls the translocation of the ribosome, leading to a cessation of protein production and subsequent parasite death.[1]

In Vitro and Ex Vivo Efficacy

This compound has demonstrated potent activity against various strains of P. falciparum in vitro, including those resistant to currently available antimalarials. Its efficacy has also been confirmed in ex vivo studies using clinical isolates.

Table 1: In Vitro and Ex Vivo Activity of this compound

| Parameter | Plasmodium Species/Strain | Value | Reference |

| EC50 | P. berghei (in vitro, 3D hepatic model) | 3.58 nM | [8] |

| MICb | P. falciparum (Induced Blood Stage Malaria - IBSM) | 7.12 ng/mL (95% CI: 6.26-7.88 ng/mL) | [3][4][5] |

| MICb | P. falciparum (Sporozoite Challenge - SpzCh) | 1.28 ng/mL (95% CI: 1.12-1.43 ng/mL) | [3][4][5] |

| MICl | P. falciparum (Sporozoite Challenge - SpzCh) | 0.61 ng/mL (95% CI: 0.24-0.96 ng/mL) | [3][4][5] |

EC50: Half-maximal effective concentration; MICb: Minimum inhibitory concentration for blood stage; MICl: Minimum inhibitory concentration for liver stage.

In Vivo Efficacy

In vivo studies in murine models and human clinical trials have confirmed the potent antimalarial activity of this compound.

Table 2: In Vivo Efficacy of this compound

| Model | Plasmodium Species | Dose | Outcome | Reference |

| Mouse Model | P. berghei (liver stage) | 1.5 mg/kg (single dose, combination with ganaplacide) | Curative, no liver or blood stage parasites detected | [8] |

| Mouse Model | P. berghei (liver stage) | 0.6 mg/kg (single dose, combination with ganaplacide) | Completely eliminated liver stage parasites and subsequent parasitemia | [8] |

| Human Challenge | P. falciparum | 100 mg or higher (single dose) | 100% protection with causal chemoprophylactic activity | [2][8][13] |

| Human Challenge | P. falciparum | 800 mg (single dose) | Cleared parasitemia with no recrudescence | [8] |

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including a long half-life, which supports its potential for single-dose treatment and prophylactic regimens.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Half-life (t1/2) | 146 - 193 hours | At doses ≥200 mg | [5][6] |

| Absorption | Complex, with a transit absorption model and first-order absorption | Human studies | [3][4][5] |

| Distribution | Three-compartmental model | Human studies | [3][4][5] |

| Elimination | Linear | Human studies | [3][4][5] |

| Recirculation | Evidence of enterohepatic recirculation | Human studies | [3][4][5] |

Resistance Profile

Studies have been conducted to investigate the potential for resistance development to this compound. While resistance-associated mutations have been identified in vitro and in a humanized mouse model, the frequency of pre-existing resistant mutants is a key consideration.[14] Combination therapy is being explored as a strategy to mitigate the risk of resistance.[15][16] Notably, this compound has shown no cross-resistance with existing antimalarial drugs.[10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

-

Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound in an appropriate solvent (e.g., DMSO), with final concentrations typically ranging over several orders of magnitude. Control wells containing solvent only (negative control) and a known antimalarial (positive control) are included.

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard techniques. The parasite culture is synchronized to the ring stage.

-

Assay Initiation: The synchronized parasite culture (at a defined parasitemia and hematocrit) is added to each well of the pre-dosed plate.

-

Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with any double-stranded DNA present.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA, and thus parasite growth. The data is normalized to the controls and fitted to a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).

In Vivo Efficacy Study (Peter's 4-Day Suppressive Test in P. berghei Mouse Model)

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. med.nyu.edu [med.nyu.edu]

- 4. mmv.org [mmv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Consistent Safety and Infectivity in Sporozoite Challenge Model of Plasmodium vivax in Malaria-Naive Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Case Report: Successful Sporozoite Challenge Model in Human Volunteers with Plasmodium vivax Strain Derived from Human Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimentally induced blood stage malaria infection as a tool for clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iddo.org [iddo.org]

- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.who.int [cdn.who.int]

- 14. Clinical Pharmacokinetics of Antimalarial Drugs — MORU Tropical Health Network [tropmedres.ac]

- 15. researchgate.net [researchgate.net]

- 16. Making sure you're not a bot! [gupea.ub.gu.se]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cabamiquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabamiquine (formerly M5717/DDD107498) is a novel antimalarial candidate with a unique mechanism of action, targeting the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an essential enzyme for protein synthesis in the parasite.[1] This mode of action is distinct from currently available antimalarials, making this compound a promising candidate for overcoming existing drug resistance.[2][3] this compound demonstrates potent activity against multiple life stages of Plasmodium species, including the liver and blood stages, positioning it for both treatment and chemoprevention of malaria.[4][5][6][7]

These application notes provide a detailed protocol for determining the in vitro susceptibility of Plasmodium falciparum to this compound using the SYBR Green I-based fluorescence assay. This method is a reliable and widely used technique for the quantitative assessment of antimalarial drug efficacy.

Principle of the Assay

The in vitro susceptibility test is based on the principle of culturing asexual erythrocytic stages of P. falciparum in the presence of serial dilutions of this compound. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite. A reduction in fluorescence intensity in the presence of the drug, compared to a drug-free control, indicates inhibition of parasite growth. The 50% effective concentration (EC50), which is the concentration of this compound that inhibits parasite growth by 50%, is then determined by analyzing the dose-response curve.

Materials and Reagents

3.1. Parasite Cultures and Host Cells

-

Plasmodium falciparum laboratory strains (e.g., 3D7, Dd2, W2, K1)

-

Human erythrocytes (blood group O+)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

3.2. This compound and Control Drugs

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Standard antimalarial drugs for control (e.g., Chloroquine, Artemisinin)

3.3. Assay Reagents and Consumables

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Lysis buffer (Tris, EDTA, saponin, and Triton X-100)

-

Sterile, 96-well flat-bottom microplates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

Experimental Protocols

4.1. Preparation of this compound Stock and Working Solutions

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Mix well until completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C.

-

Preparation of Drug Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in complete culture medium to prepare working solutions.

-

A recommended starting concentration for the dilution series is 20 nM.

-

Add 100 µL of each drug dilution in duplicate or triplicate to the wells of a 96-well microplate.

-

Include drug-free wells (containing 100 µL of complete culture medium with the same final DMSO concentration as the drug-treated wells) as a negative control (100% growth).

-

Include wells with uninfected erythrocytes as a background control.

-

4.2. In Vitro Susceptibility Assay (SYBR Green I Method)

-

Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.

-

Inoculum Preparation: Prepare a parasite suspension with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

-

Plate Inoculation: Add 100 µL of the parasite inoculum to each well of the drug-prepared 96-well plate.

-

Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.

-

Cell Lysis and Staining:

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

4.3. Data Analysis

-

Subtract the background fluorescence from all experimental wells.

-

Normalize the fluorescence data to the drug-free control wells (representing 100% parasite growth).

-

Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Quality Control

5.1. Reference Strains

Include at least one well-characterized reference strain of P. falciparum with a known susceptibility profile to this compound in each assay run. Recommended strains and their expected wild-type EC50 values are provided in the table below.

5.2. Acceptance Criteria

-

The EC50 value of the quality control strain should fall within the established acceptable range.

-

The signal-to-background ratio in the drug-free control wells should be at least 5.

-

The dose-response curve should exhibit a sigmoidal shape with a good fit (R² > 0.95).

Data Presentation

Table 1: Recommended this compound Concentration Range for In Vitro Susceptibility Testing

| Parameter | Recommended Value |

| Highest Concentration | 20 nM |

| Dilution Factor | 2-fold |

| Number of Dilutions | 8-10 |

| Lowest Concentration | ~0.08 - 0.02 nM |

Table 2: Quality Control Parameters for this compound Susceptibility Testing

| Quality Control Strain | Expected Wild-Type EC50 (nM) |

| P. falciparum 3D7 | 0.28[5] |

| P. falciparum Dd2 | 0.19[5] |

| P. falciparum 7G8 | 0.24[5] |

| Wild-type field isolates (typical) | ~0.80[1] |

Visualizations

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Caption: Experimental workflow for this compound in vitro susceptibility testing.

References

- 1. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Propensity of selecting mutant parasites for the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propensity of selecting mutant parasites for the antimalarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propensity of selecting mutant parasites for the antimalarial drug this compound [ideas.repec.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Cabamiquine Efficacy in Humanized Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabamiquine (formerly known as M5717 or DDD107498) is a novel antimalarial drug candidate with a unique mechanism of action, targeting the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an enzyme crucial for protein synthesis within the parasite.[1][2] This inhibition disrupts the parasite's ability to produce essential proteins, leading to its death. Pre-clinical and clinical studies have demonstrated that this compound is effective against multiple stages of the P. falciparum life cycle, including both the liver and blood stages, making it a promising candidate for both treatment and chemoprophylaxis.[1][2][3] Furthermore, it has shown activity against other malaria-causing species such as P. ovale and P. malariae.[4]

Humanized mouse models are indispensable tools for the preclinical evaluation of antimalarial drug candidates like this compound.[5][6][7] These models, typically utilizing immunodeficient mouse strains such as the NOD-scid IL-2Rγc(null) (NSG) mice, can be engrafted with human hepatocytes (huHep) to study liver-stage infection or human red blood cells (huRBCs) to investigate blood-stage parasitemia.[5][6][7][8][9][10] This allows for the in vivo assessment of a drug's efficacy against the human malaria parasite, P. falciparum, which does not naturally infect standard laboratory mice.[8][11] These models have been successfully used to test the efficacy of numerous antimalarial compounds.[10][12]

These application notes provide a comprehensive overview and detailed protocols for utilizing humanized mouse models to test the efficacy of this compound.

Mechanism of Action of this compound

This compound's primary target is the Plasmodium falciparum elongation factor 2 (PfeEF2). By inhibiting this essential enzyme, this compound effectively halts protein synthesis in the parasite, leading to its demise.

Data Presentation

The following tables summarize key quantitative data related to this compound's efficacy from human clinical trials, which can serve as a benchmark for preclinical studies in humanized mouse models.

Table 1: Causal Chemoprophylactic Efficacy of Single Oral Doses of this compound in a Controlled Human Malaria Infection Model [1][13]

| This compound Dose (mg) | Number of Participants | Participants Protected from Parasitemia | Protection Rate (%) |

| 30 | 3 | 0 | 0 |

| 60 | 6 | 4 | 67 |

| 80 | 6 | 5 | 83 |

| 100 | 3 | 3 | 100 |

| 200 | 3 | 3 | 100 |

| Placebo | 6 | 0 | 0 |

Table 2: Pharmacodynamic Parameters of this compound from a Population PK/PD Model [3]

| Parameter | Value | 95% Confidence Interval | Description |

| Blood Stage MIC (MICb) - IBSM | 7.12 ng/mL | 6.26–7.88 ng/mL | Minimum inhibitory concentration in the blood stage for the Induced Blood Stage Malaria model population. |

| Blood Stage MIC (MICb) - SpzCh | 1.28 ng/mL | 1.12–1.43 ng/mL | Minimum inhibitory concentration in the blood stage for the Sporozoite Challenge model population. |

| Liver Stage MIC (MICl) | 0.61 ng/mL | 0.24–0.96 ng/mL | Minimum inhibitory concentration in the liver stage. |

Experimental Protocols

Protocol 1: Generation of a Humanized Mouse Model for P. falciparum Blood-Stage Infection

This protocol describes the establishment of a humanized mouse model susceptible to the blood stages of P. falciparum by engrafting immunodeficient mice with human red blood cells.

Materials:

-

Immunodeficient mice (e.g., NOD-scid IL-2Rγc(null) - NSG mice)

-

Packed human red blood cells (huRBCs), type O, leukocyte-depleted

-

Phosphate-buffered saline (PBS), sterile

-

RPMI-1640 medium

-

Syringes and needles (27G or smaller)

Procedure:

-

Preparation of huRBCs:

-

Wash packed huRBCs twice with sterile RPMI-1640 medium by centrifugation at 2,500 rpm for 5 minutes at 4°C.

-

Resuspend the huRBC pellet in sterile PBS to the desired concentration (e.g., 50% hematocrit).

-

-

Engraftment of Mice:

-

Administer daily intraperitoneal injections of the prepared huRBC suspension to the NSG mice. The volume will depend on the desired level of engraftment and the size of the mice.

-

Continue daily injections to maintain a stable population of human erythrocytes in the peripheral blood of the mice.

-

-

Monitoring Engraftment:

-

Periodically collect a small volume of peripheral blood from the tail vein.

-

Use flow cytometry with antibodies specific for human glycophorin A (CD235a) to determine the percentage of circulating huRBCs. Successful engraftment is typically considered when the proportion of huRBCs is consistently above a target threshold.

-

Protocol 2: Testing the Efficacy of this compound Against P. falciparum Blood Stages

This protocol outlines the procedure for infecting humanized mice with P. falciparum and subsequently treating them with this compound to evaluate its in vivo efficacy.

Materials:

-

Humanized mice with stable huRBC engraftment

-

P. falciparum-infected human red blood cells (e.g., 3D7 strain)

-

This compound, formulated for oral or parenteral administration

-

Vehicle control (corresponding to the this compound formulation)

-

Giemsa stain

-

Microscope with oil immersion objective

Procedure:

-

Infection of Humanized Mice:

-

Once stable huRBC engraftment is achieved, infect the mice intravenously or intraperitoneally with a defined number of P. falciparum-infected erythrocytes (e.g., 1 x 10^7 parasites per mouse).

-

Allow the infection to establish, typically for 2-4 days, until a low but detectable parasitemia is present.

-

-

Treatment Administration:

-

Randomly assign infected mice to treatment groups:

-

Vehicle control group

-

Multiple this compound dose groups (to determine a dose-response curve)

-

-

Administer the appropriate treatment (this compound or vehicle) to each mouse according to the planned dosing regimen (e.g., single dose, or daily for a set number of days).

-

-

Monitoring of Parasitemia:

-

Starting from the day of treatment initiation (Day 0), and daily thereafter, collect a small drop of blood from the tail vein of each mouse.

-

Prepare thin blood smears on microscope slides.

-

Stain the smears with Giemsa stain.

-

Determine the percentage of parasitized red blood cells by counting a sufficient number of cells (e.g., at least 1,000 red blood cells) under a microscope.

-

-

Data Analysis:

-

Plot the mean parasitemia for each treatment group over time.

-

Calculate the effective dose that reduces parasitemia by 90% (ED90) compared to the vehicle control group at a specific time point post-treatment.

-

Assess the parasite clearance rate for each dose of this compound.

-

Ethical Considerations:

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

Disclaimer: These protocols provide a general framework. Specific details such as mouse strain, parasite strain, drug formulation, and dosing regimens may need to be optimized for individual experimental goals.

References

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]

- 3. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. Frontiers | Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity [frontiersin.org]

- 6. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. plosslab.scholar.princeton.edu [plosslab.scholar.princeton.edu]

- 9. Of men in mice: the success and promise of humanized mouse models for human malaria parasite infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Causal chemoprophylactic activity of this compound against Plasmodium falciparum in a controlled human malaria infection: a randomised, double-blind, placebo-controlled study in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Animal Studies with Cabamiquine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Cabamiquine in animal models for preclinical research, focusing on dosage, experimental protocols, and the compound's mechanism of action.

Introduction

This compound (formerly known as DDD107498 or M5717) is a novel, long-acting antimalarial candidate with potent activity against multiple life-cycle stages of the Plasmodium parasite.[1] It functions by inhibiting parasite protein synthesis, presenting a unique mechanism of action that is crucial in the face of emerging drug resistance.[1] These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in a P. berghei mouse model of liver-stage malaria.

Table 1: Pharmacokinetic Parameters of this compound in P. berghei-Infected Mice Following a Single Oral Dose [2]

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) |

| 0.3 | 15.6 | 249 |

| 0.6 | 33.8 | 564 |

| 1.5 | 157 | 2530 |

Table 2: In Vivo Efficacy of this compound Monotherapy Against P. berghei Liver Stage Infection [2]

| Dose (mg/kg) | Outcome |

| 0.3 | Liver infection quantifiable at 48 hours post-infection; blood stage parasites detected at 6-10 days. |

| 0.6 | No detectable liver infection, but one mouse developed blood stage parasitemia at 10 days. |

| 1.5 | No observable liver parasitemia at 48 hours and no development of blood stage infection. |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis in the Plasmodium parasite. It achieves this by selectively targeting the parasite's translation elongation factor 2 (PfeEF2), an essential enzyme for the translocation of the ribosome along mRNA during protein synthesis.[1]

Caption: Mechanism of action of this compound in the Plasmodium parasite.

Experimental Protocols

The following are detailed protocols for in vivo studies of this compound, adapted from established methodologies for antimalarial drug testing in mouse models.

Protocol 1: Evaluation of Causal Prophylactic Activity Against Liver-Stage Infection

This protocol is designed to assess the ability of this compound to prevent the establishment of a malaria infection when administered prior to or shortly after sporozoite inoculation.

1. Animal Model:

-

Species: Female Swiss Webster or C57BL/6 mice.

-

Weight: 25-30 g.

-

Group Size: 5 mice per group (control and treatment groups).

2. Parasite:

-

Plasmodium berghei (e.g., luciferase-expressing transgenic line for in vivo imaging).

3. Infection Procedure:

-

Infect mice via the bites of 10-50 infected Anopheles mosquitoes or by intravenous injection of sporozoites.

4. Drug Administration:

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxyethylcellulose, 0.2% Tween 80 in water).

-

Route of Administration: Oral gavage.

-

Dosage: Administer single doses of this compound (e.g., 0.3, 0.6, 1.5 mg/kg) or a placebo vehicle to the respective groups.

-

Timing: Administer the compound 24 hours post-infection.

5. Monitoring Efficacy:

-

Liver Stage Burden: At 40-42 hours post-infection, assess liver parasite burden using in vivo bioluminescence imaging if using a luciferase-expressing parasite line.

-

Blood Stage Parasitemia: Starting from day 3 post-infection, monitor the development of blood-stage parasitemia daily by examining Giemsa-stained thin blood smears.

Protocol 2: Evaluation of Blood-Stage Efficacy (4-Day Suppressive Test)

This protocol assesses the efficacy of this compound in clearing an established blood-stage malaria infection.

1. Animal Model:

-

Species: Female Swiss Webster or ICR mice.

-

Weight: 18-20 g.

-

Group Size: 5 mice per group.

2. Parasite:

-

Plasmodium berghei ANKA strain.

3. Infection Procedure:

-

Infect mice via intraperitoneal (i.p.) injection of 1 x 10^5 P. berghei-infected red blood cells.

4. Drug Administration:

-

Formulation: Prepare this compound in a suitable vehicle.

-

Route of Administration: Oral gavage.

-

Dosage: Administer the desired doses of this compound once daily for four consecutive days, starting 2 hours after infection.

5. Monitoring Efficacy:

-

Parasitemia: On day 4 post-infection, collect tail blood and prepare Giemsa-stained thin blood smears to determine the percentage of parasitized red blood cells.

-

Survival: Monitor the survival of the mice daily.

Protocol 3: Preparation and Analysis of Giemsa-Stained Blood Smears

This protocol details the procedure for staining blood smears to visualize and quantify malaria parasites.

1. Materials:

-

Microscope slides

-

Methanol (100%)

-

Giemsa stain stock solution

-

Buffered water (pH 7.2)

2. Procedure:

-

Collect a small drop of blood from the mouse tail onto a clean microscope slide.

-

Create a thin blood smear and allow it to air dry completely.

-

Fix the smear by dipping it in 100% methanol for 30 seconds and let it air dry.

-

Prepare a fresh 10% Giemsa stain solution in buffered water.

-

Stain the slide for 20-30 minutes.

-

Gently rinse the slide with buffered water and let it air dry in a vertical position.

3. Analysis:

-

Examine the smear under a microscope with an oil immersion objective (100x).

-

Count the number of parasitized red blood cells out of a total of 500-1000 red blood cells to determine the percentage of parasitemia.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

Caption: General workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Flow Cytometry-Based Efficacy Assessment of Cabamiquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabamiquine (formerly M5717/DDD107498) is a novel antimalarial candidate that targets the Plasmodium falciparum translation elongation factor 2 (PfEF2), an enzyme crucial for protein synthesis within the parasite.[1] This unique mechanism of action makes this compound a promising tool in the fight against drug-resistant malaria.[2] These application notes provide detailed protocols for utilizing flow cytometry to assess the efficacy of this compound against P. falciparum. Flow cytometry offers a rapid, quantitative, and high-throughput alternative to traditional microscopy-based methods for evaluating antimalarial drug activity.[3][4][5]

Principle of Flow Cytometry-Based Efficacy Assays

Flow cytometry-based assays for antimalarial drug efficacy rely on fluorescent dyes to differentiate between viable and non-viable intraerythrocytic parasites. The most robust methods employ a dual-staining strategy:

-

A nucleic acid stain (e.g., SYBR Green I, Hoechst 33342, or hydroethidine) to identify infected red blood cells (iRBCs) by staining the parasite's DNA.[3][6][7]

-

A mitochondrial membrane potential (ΔΨm) sensitive dye (e.g., MitoTracker Deep Red) to assess parasite viability. A polarized mitochondrial membrane is a hallmark of viable, metabolically active parasites.[8]

By combining these stains, it is possible to accurately quantify the proportion of parasites that remain viable after exposure to an antimalarial compound like this compound.

Key Advantages of Using Flow Cytometry:

-

High Throughput: Enables rapid screening of multiple drug concentrations and parasite strains.

-

Quantitative and Objective: Provides precise and reproducible measurements of parasitemia and viability, reducing user-dependent variability associated with microscopy.[4][5]

-

Multiparametric Analysis: Allows for the simultaneous assessment of multiple cellular parameters, such as DNA content and mitochondrial health.

This compound's Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antimalarial effect by inhibiting PfEF2, a key component of the parasite's protein synthesis machinery. This inhibition disrupts the translocation step of elongation, leading to a cessation of protein production and ultimately, parasite death.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against different Plasmodium species and strains. While not all data were generated by flow cytometry, they provide a baseline for expected efficacy.

Table 1: In Vitro Efficacy of this compound against P. falciparum

| Parasite Strain | IC50 (nM) | Assay Method | Reference |

| 3D7 | 0.6 | Not Specified | [9] |

| Dd2 | 1.1 | Not Specified | [9] |

| Field Isolates (IBSM) | 7.12 ng/mL | PK/PD Modeling | [10] |

| Field Isolates (SpzCh) | 1.28 ng/mL | PK/PD Modeling | [10] |

Table 2: Ex Vivo Efficacy of this compound against Different Plasmodium Species

| Parasite Species | Susceptibility vs. P. falciparum | p-value | Reference |

| P. ovale | No significant difference | >0.05 | [2] |

| P. malariae | Less susceptible | 0.001 | [2] |

Experimental Protocols

Protocol 1: In Vitro P. falciparum Culture

This protocol describes the standard method for culturing P. falciparum in human erythrocytes, a prerequisite for any in vitro drug susceptibility assay.

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human O+ erythrocytes

-

Complete RPMI-1640 medium (cRPMI): RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax II, 26.8 mM NaHCO₃, 11 mM dextrose, 360 µM hypoxanthine, and 11 µg/L gentamicin.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

Incubator at 37°C

Procedure:

-

Maintain P. falciparum cultures in human O+ erythrocytes at a 2-5% hematocrit in cRPMI.

-

Incubate cultures at 37°C in a sealed chamber with the gas mixture.

-

Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining under a light microscope.

-

Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for more consistent assay results.

Protocol 2: Flow Cytometry-Based Viability Assay for this compound Efficacy

This protocol details the use of a dual-staining flow cytometry assay to determine the viability of P. falciparum after treatment with this compound.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

SYBR Green I (or Hoechst 33342)

-

MitoTracker Deep Red FM

-

Hanks Balanced Salt Solution (HBSS) with 2% Fetal Bovine Serum (FBS)

-

Flow cytometer with 488 nm and 633 nm lasers

Experimental Workflow:

Procedure:

-

Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.

-

In a 96-well plate, add serial dilutions of this compound. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.

-

Add the parasite culture to each well and incubate for 48-72 hours under standard culture conditions.

-

After incubation, harvest a small volume of cells from each well.

-

Wash the cells three times with HBSS containing 2% FBS.

-

Resuspend the cell pellet in HBSS with 2% FBS containing the optimal concentrations of SYBR Green I (e.g., 0.2x) and MitoTracker Deep Red (e.g., 0.3 µM).

-

Incubate for 20-30 minutes at 37°C in the dark.

-

Analyze the samples on a flow cytometer.

-

Use the 488 nm laser to excite SYBR Green I (detect in FL1).

-

Use the 633 nm laser to excite MitoTracker Deep Red (detect in a far-red channel like APC or Cy5).

-

-

Gate on the SYBR Green I positive population to identify infected erythrocytes.

-

Within the infected population, quantify the percentage of cells that are positive for MitoTracker Deep Red to determine the viable parasite population.

-

Calculate the percent inhibition for each this compound concentration relative to the drug-free control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Assessment of Apoptosis Induction

While this compound's primary mechanism is the inhibition of protein synthesis, it is valuable to investigate if this leads to an apoptotic-like cell death pathway in the parasite. This can be assessed using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

P. falciparum culture treated with this compound as in Protocol 2

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Following incubation with this compound, harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold 1X PBS and then resuspend in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze immediately by flow cytometry.

-

FITC is detected in the FL1 channel.

-

PI is detected in the FL2 or FL3 channel.

-

-

Analyze the data to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Data Analysis and Interpretation

The primary output of these assays is the percentage of viable parasites at different concentrations of this compound. This data is then used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of parasite growth or viability. A lower IC50 value indicates higher potency of the compound.

Troubleshooting

-

High background fluorescence: Ensure adequate washing steps to remove unbound dyes. Titrate dye concentrations to find the optimal signal-to-noise ratio.

-

Poor separation of populations: Optimize flow cytometer settings (voltages and compensation). Ensure parasite cultures are healthy and well-synchronized.

-

Inconsistent results: Maintain consistent incubation times and cell densities. Prepare fresh dye solutions for each experiment.

Conclusion

Flow cytometry provides a powerful and efficient platform for assessing the in vitro efficacy of the novel antimalarial candidate, this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to quantitatively evaluate the impact of this compound on P. falciparum viability and to further investigate its mechanism of action. These methods can be readily adapted for high-throughput screening and will be invaluable in the continued development of this compound as a next-generation antimalarial drug.

References

- 1. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]

- 2. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. Quantification of Plasmodium ex vivo drug susceptibility by flow cytometry | Medicines for Malaria Venture [mmv.org]

- 4. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of Plasmodium parasitemia by flow cytometry and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Quantitative PCR Assessment of Cabamiquine's Parasite Clearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabamiquine (also known as M5717 or DDD107498) is a novel, potent antimalarial drug candidate with activity against multiple life stages of Plasmodium parasites.[1][2] Its unique mechanism of action involves the inhibition of parasite protein synthesis through the targeting of translation elongation factor 2 (eEF2).[3][4][5] As this compound progresses through clinical development, robust and sensitive methods are required to accurately assess its efficacy in clearing parasites from infected individuals.[6]

Quantitative real-time PCR (qPCR) has emerged as a superior tool for monitoring antimalarial drug efficacy, offering significant advantages over traditional microscopy.[7] It provides higher sensitivity for detecting low-density parasitemia, enables high-throughput analysis, and allows for precise quantification of parasite clearance dynamics.[8][9] These application notes provide detailed protocols for utilizing qPCR to evaluate the parasite clearance efficacy of this compound.

This compound's Mechanism of Action

This compound exerts its antimalarial effect by specifically targeting the parasite's eukaryotic translation elongation factor 2 (eEF2).[4] This factor is crucial for the translocation step of protein synthesis, where the ribosome moves along the mRNA template. By inhibiting PfeEF2, this compound effectively halts parasite protein production, leading to parasite death.[3] This novel mechanism of action shows no cross-resistance with existing antimalarial drugs.[1]

Caption: this compound inhibits parasite protein synthesis by targeting eEF2.

Application Notes: Using qPCR for Efficacy Testing

Advantages over Microscopy

-

Enhanced Sensitivity: qPCR can detect parasite DNA at densities far below the limit of microscopic detection (typically <50 parasites/µL), which is critical for confirming complete parasite clearance and detecting residual, submicroscopic infections.[7][10]

-

Objectivity and Reproducibility: qPCR provides quantitative, objective data, reducing the inter-observer variability often associated with manual slide reading.[8]

-

High Throughput: The method is well-suited for analyzing a large number of samples, making it efficient for clinical trials with frequent sampling.[9]

Experimental Design Considerations

-

Sampling Schedule: To accurately model parasite clearance kinetics, frequent blood sampling is recommended, especially in the first 48-72 hours post-treatment. A typical schedule involves sampling at 0, 6, 12, 24, 36, and 48 hours, followed by daily sampling until two consecutive negative results are obtained.[11]

-

Sample Type: DNA can be extracted from whole blood, packed red blood cells, or dried blood spots. Dried blood spots are particularly useful for field studies due to their stability and ease of transport.

-

Normalization Control: To control for variations in DNA extraction efficiency and sample volume, a duplex qPCR assay is recommended. This involves co-amplifying a parasite-specific gene target and a human-specific single-copy gene (e.g., β-tubulin or RNase P) in the same reaction.[8] The relative parasite density is then calculated using the delta-delta CT (ΔΔCT) method.[8]

Experimental Workflow and Protocols

The overall workflow involves sample collection, DNA extraction, qPCR amplification, and data analysis to determine key parasite clearance parameters.

Caption: Experimental workflow for qPCR-based parasite clearance assessment.

Protocol 1: DNA Extraction from Whole Blood

This protocol is based on a standard manual spin-column method.

-

Sample Preparation: Collect 200 µL of whole blood preserved in EDTA.

-

Lysis: Add 20 µL of Proteinase K to the blood sample. Add 200 µL of Lysis Buffer and vortex thoroughly to mix.

-

Incubation: Incubate the mixture at 56°C for 10 minutes to ensure complete cell lysis.

-

Ethanol Addition: Add 200 µL of 100% ethanol to the lysate and mix again by vortexing.

-

Binding: Transfer the mixture to a DNA spin column placed in a 2 mL collection tube. Centrifuge at 6000 x g for 1 minute. Discard the flow-through.

-

Washing:

-

Add 500 µL of Wash Buffer 1 to the column. Centrifuge at 6000 x g for 1 minute. Discard the flow-through.

-

Add 500 µL of Wash Buffer 2 to the column. Centrifuge at maximum speed for 3 minutes to dry the membrane.

-

-

Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 100 µL of Elution Buffer directly to the center of the membrane. Incubate at room temperature for 1 minute, then centrifuge at 6000 x g for 1 minute to elute the DNA.

-

Storage: Store the extracted DNA at -20°C.

Protocol 2: Duplex qPCR for Parasite Quantification

This protocol uses TaqMan probes for simultaneous detection of a Plasmodium-specific target (e.g., pgmet, methionine tRNA gene) and a human-specific target (e.g., human β-tubulin gene).[8][9]

-

Reaction Master Mix Preparation: For each reaction, prepare the following master mix in a 1.5 mL tube on ice. Prepare enough for all samples plus a 10% overage.

| Component | Volume per Reaction (µL) | Final Concentration |

| 2x TaqMan Universal Master Mix | 10 | 1x |

| Plasmodium Forward Primer (10 µM) | 0.5 | 250 nM |

| Plasmodium Reverse Primer (10 µM) | 0.5 | 250 nM |

| Plasmodium Probe (5 µM, e.g., FAM) | 0.5 | 125 nM |

| Human Forward Primer (10 µM) | 0.5 | 250 nM |

| Human Reverse Primer (10 µM) | 0.5 | 250 nM |

| Human Probe (5 µM, e.g., VIC) | 0.5 | 125 nM |

| Nuclease-Free Water | 2 | - |

| Total Master Mix Volume | 15 |

-

Plate Setup:

-

Pipette 15 µL of the master mix into each well of a 96-well qPCR plate.

-

Add 5 µL of template DNA (at a concentration of ~20 ng/µL) to the appropriate wells.

-

Include triplicate "No Template Controls" (NTCs) containing 5 µL of nuclease-free water instead of DNA.

-

Include a standard curve using a serial dilution of a known quantity of parasite DNA.[12][13]

-

-

Seal and Centrifuge: Seal the plate with an optically clear adhesive film. Briefly centrifuge the plate to collect all liquid at the bottom of the wells.

-

Thermal Cycling: Run the plate on a real-time PCR instrument with the following cycling conditions:

| Step | Temperature (°C) | Time | Cycles |

| UNG Activation | 50 | 2 minutes | 1 |

| Initial Denaturation | 95 | 10 minutes | 1 |

| Denaturation | 95 | 15 seconds | 40 |

| Annealing/Extension | 60 | 1 minute |

Protocol 3: Data Analysis and Interpretation

-

CT Value Determination: Record the threshold cycle (CT) values for both the parasite and human targets for each sample.

-

Relative Quantification (ΔΔCT Method):

-

Calculate ΔCT for each sample: ΔCT = CT(parasite) - CT(human)

-

Select a reference sample (e.g., the pre-treatment sample at time 0).

-

Calculate ΔΔCT for each time point: ΔΔCT = ΔCT(time X) - ΔCT(time 0)

-

Calculate the relative parasite quantity: Relative Quantity = 2^(-ΔΔCT)

-

-

Parasite Clearance Curve: Plot the natural logarithm (ln) of the parasite density against time (in hours).

-

Calculation of Clearance Metrics:

-

The parasite clearance rate is determined from the linear portion of the log-parasitemia vs. time curve.[11]

-

Parasite Clearance Half-Life (t½): t½ = -ln(2) / slope

-

Parasite Reduction Ratio (PRR): The factor by which the parasite population is reduced in each 48-hour period.

-

Quantitative Data Presentation

Data from a this compound clinical trial should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Parasite Density Over Time Following this compound Treatment

| Time Post-Treatment (Hours) | Patient 1 (Parasites/µL) | Patient 2 (Parasites/µL) | Patient 3 (Parasites/µL) | Placebo (Parasites/µL) |

| 0 | 15,200 | 18,500 | 12,300 | 14,800 |

| 12 | 14,800 | 18,100 | 11,900 | 29,500 |

| 24 | 11,300 | 15,400 | 9,100 | 58,900 |

| 36 | 4,500 | 6,200 | 3,500 | 117,500 |

| 48 | 850 | 1,100 | 560 | >200,000 |

| 72 | 45 | 98 | 21 | >200,000 |

| 96 | < LOD | 5 | < LOD | >200,000 |

| 120 | < LOD | < LOD | < LOD* | >200,000 |

*LOD: Limit of Detection (<1 parasite/µL)

Table 2: Summary of Parasite Clearance Metrics

| Parameter | Patient 1 | Patient 2 | Patient 3 |

| Parasite Clearance Half-Life (hours) | 5.1 | 5.5 | 4.9 |

| Parasite Reduction Ratio (PRR) at 48h | 17.9 | 16.8 | 22.0 |

| Time to Clearance (hours) | 96 | 120 | 96 |

| Clearance Slope (ln(parasitemia)/hour) | -0.136 | -0.126 | -0.141 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Studies have noted a biphasic clearance pattern for this compound, with an initial slow clearance phase followed by a rapid killing phase.[4][14] The analysis should account for this by potentially fitting a segmented regression model to the clearance curve.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. malariaworld.org [malariaworld.org]

- 6. The non-artemisinin antimalarial drugs under development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]

- 12. qPCR protocol for parasite quantification [bio-protocol.org]

- 13. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of a multiphasic parasite clearance profile after treatment of experimental human infection with the investigational anti-malarial M5717 using segmented mixed effect models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ex Vivo Drug Sensitivity Assays for Cabamiquine with Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo drug sensitivity assays on clinical malaria isolates using Cabamiquine (also known as M5717 or DDD107498). This compound is a novel, multi-stage antimalarial candidate that offers a unique mechanism of action, making it a promising tool in the fight against drug-resistant malaria.[1][2]

Introduction to this compound

This compound is a quinoline-4-carboxamide derivative that has demonstrated potent activity against multiple life stages of Plasmodium falciparum.[2] Its long half-life suggests potential for single-dose administration for both treatment and chemoprophylaxis.[1] A key feature of this compound is its novel mechanism of action, which involves the inhibition of the parasite's translation elongation factor 2 (PfeEF2), an essential protein for parasite protein synthesis.[1][2][3] This distinct target minimizes the likelihood of cross-resistance with existing antimalarial drugs.[4] Recent studies have also assessed its activity against non-falciparum species, highlighting its potential to target a diverse range of Plasmodium parasites.[4]

This compound selectively binds to and inhibits the Plasmodium falciparum eukaryotic translation elongation factor 2 (PfeEF2). This action blocks the translocation step of polypeptide synthesis, leading to a complete halt in protein production and subsequent parasite death.

Caption: this compound's mechanism of action targeting PfeEF2.

Quantitative Data Summary: Ex Vivo Susceptibility

Ex vivo assays using fresh clinical isolates are crucial for monitoring the efficacy of new antimalarials against circulating parasite populations. The following tables summarize key quantitative data from recent studies.

Table 1: Ex Vivo Susceptibility of Plasmodium Clinical Isolates to this compound

| Plasmodium Species | Geographic Origin | No. of Isolates | Assay Method | Geometric Mean IC50 (nM) | Notes | Reference |

| P. falciparum | Ghana & Mali | N/A | Not Specified | N/A | Susceptible | [4] |

| P. ovale | Ghana & Mali | N/A | Not Specified | N/A | No significant difference in susceptibility compared to P. falciparum. | [4] |

| P. malariae | Ghana & Mali | N/A | Not Specified | N/A | Less susceptible to this compound than P. falciparum (p=0.001). | [4] |

| P. malariae | Gabon | 21 | Not Specified | N/A | Data not available for this compound in this study. | [5] |

Table 2: Comparative Ex Vivo Susceptibility of Plasmodium Isolates to Antimalarials

| Drug | Target Species | Geometric Mean IC50 (nM) [Ghana/Mali Study] | Geometric Mean IC50 (nM) [Gabon Study] | Geometric Mean IC50 (nM) [Ghana 2015-17 Study] |

| This compound | P. falciparum vs P. malariae | P. malariae less susceptible (p=0.001) | Not Assessed | Not Assessed |

| Dihydroartemisinin (DHA) | P. falciparum vs P. ovale | P. ovale less susceptible (p=0.0371) | Not Assessed | 18.9 |

| Artesunate (ART) | P. malariae | Not Assessed | 2.7 | 4.6 |

| Chloroquine (CQ) | P. malariae | Not Assessed | 7.2 | 15.5 |

| Lumefantrine (LUM) | P. malariae | Not Assessed | 7.4 | Not Assessed |

| Amodiaquine (AMD) | P. falciparum | Not Assessed | Not Assessed | 42.4 |

| Mefloquine (MFQ) | P. falciparum | Not Assessed | Not Assessed | 27.3 |

(Note: Data is compiled from multiple studies for comparative purposes.[4][5][6] Direct comparison between studies should be made with caution due to potential variations in methodology and parasite populations.)

Experimental Protocol: Ex Vivo SYBR Green I-Based Assay

This protocol details a SYBR Green I-based fluorescence assay for determining the 50% inhibitory concentration (IC50) of this compound against fresh clinical isolates of P. falciparum.[7]

The assay measures the proliferation of malaria parasites in erythrocytes by quantifying parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In drug-treated wells, parasite growth is inhibited, resulting in lower DNA content and a reduced fluorescence signal compared to untreated controls.

-

Drugs: this compound, Dihydroartemisinin (DHA) as a control.

-